DTPA-BMA
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESKRXOCXWCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275659 | |
| Record name | Caldiamide parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119895-95-3 | |
| Record name | DTPA-BMA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119895-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caldiamide parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-bis(carboxymethyl)]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetreazatridecan-13-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Modifications of Dtpa Bma
Established Synthetic Pathways for DTPA-BMA Ligand Production
The established synthetic pathways for this compound production typically involve the derivatization of diethylenetriaminepentaacetic acid (DTPA). One common route involves reacting DTPA with bismethylamide (BMA) to form this compound. Another well-established method for synthesizing DTPA bis(amides) involves the derivatization of commercially available DTPA bis(anhydride) with amine-functionalized blocks. This approach has been used to prepare various DTPA bis(amide) derivatives.
The parent ligand DTPA itself was originally prepared by reacting diethylenetriamine (B155796) with formaldehyde (B43269) and sodium cyanide in the presence of NaOH.
Reaction Conditions and Optimization in this compound Synthesis
Optimizing reaction conditions is vital for achieving high yields and purity in chemical synthesis. For the preparation of DTPA bis(anhydride), a key intermediate for this compound synthesis, the procedure often involves reacting DTPA with acetic anhydride (B1165640) in pyridine (B92270) at temperatures around 55°C to 65°C, typically overnight (approximately 18 hours). Pyridine is a preferred base in this reaction as it contributes to a high-purity final product.
The conversion of DTPA bis(anhydride) to DTPA bis(amides) typically involves reacting the anhydride with the appropriate amine-functionalized blocks. To ensure the formation of the desired bis-amides, the amino-functionalized blocks are often used in slight excess (over two molar equivalents) relative to the DTPA bis(anhydride). Subsequent deprotection steps, such as with KOH in methanol/water, yield the final compounds in reasonable yields.
Reaction optimization can involve adjusting factors such as temperature, stoichiometry, reaction time, and solvent. For instance, in DTPA mixed-anhydride reactions with antibodies, optimizing the ratio of isobutylchloroformate (IBC) to DTPA can significantly impact conjugation efficiency and retention of activity.
Strategies for Ligand Functionalization and Derivatization
Functionalization and derivatization strategies are employed to modify the this compound scaffold, enabling the creation of novel compounds with enhanced properties for specific applications.
N-, O-, and C-Functionalization Techniques for this compound Scaffolds
DTPA and its derivatives can be functionalized at various positions, including nitrogen (N-), oxygen (O-), and carbon (C-) atoms.
N-Functionalization: This involves modifying the nitrogen atoms within the diethylenetriamine backbone or the amide nitrogens. The conversion of carboxylate groups into amide moieties, such as in this compound, is a form of N-functionalization that can decrease the thermodynamic stability constant of the complex by lowering the basicity of the backbone nitrogens. However, this can be offset by increased selectivity for certain metal ions, such as Gd(III).
O-Functionalization: This typically involves modifications at the oxygen atoms of the carboxylate groups or other oxygen-containing functionalities. For instance, the introduction of hydroxymethyl moieties can provide handles for further functionalizations, allowing modulation of properties like lipophilicity, size, and charge.
C-Functionalization: This refers to modifications on the carbon backbone of the DTPA scaffold. C-functionalized DTPA derivatives are often used and can be more stable against transmetallation with other ions (e.g., zinc) and generally exhibit higher relaxivities compared to bis(amide) compounds. For example, C-functionalization of cyclen groups in DOTMA derivatives has been shown to control isomeric populations in lanthanide complexes. Strategies for C-functionalization include monoalkylation of diethylenetriamine to introduce pendant arms.
Synthesis of Novel Bis(amide) Derivatives for Enhanced Research Applications
The synthesis of novel bis(amide) derivatives of DTPA is an active area of research aimed at improving properties such as stability, relaxivity, and targeting capabilities. These derivatives are often designed to serve as potential magnetic resonance imaging contrast agents.
For instance, three N,N″-bis(amide) derivatives of DTPA (bis-isopropylamide, bis(tert-butylamide), and bis(benzylamide)) have been synthesized, and their stability and selectivity constants with various metal ions (Gd³⁺, Ca²⁺, Cu²⁺, and Zn²⁺) have been evaluated. The stability constants for Gd(III) complexes of these octadentate ligands were found to be larger than those for Ca(II), Zn(II), and Cu(II).
Another example includes DTPA-bis(amides) functionalized by pyridine and N-phenylpicolinamide, which have been synthesized and characterized for their potential as MRI contrast agents. The relaxivities of these compounds were found to be comparable to or higher than that of Gd-DTPA-BMA.
The development of bis(amide) derivatives can lead to compounds with altered water exchange rates and stability compared to the parent DTPA. For example, the water exchange rates for certain DTPA-bis(amide) complexes were found to be lower than that for [Gd(DTPA)(H₂O)]²⁻, a consequence of lower negative charge and decreased steric crowding at the water binding site.
Integration into Multifunctional Ligand Architectures
This compound and its derivatives are integrated into multifunctional ligand architectures to create advanced systems with combined diagnostic and therapeutic capabilities, or enhanced imaging properties.
One approach involves conjugating Gd-DTPA-BMA with other functional components. For example, a nanoplatform has been designed that effectively combines methylene (B1212753) blue (a sonosensitizer and photoacoustic contrast agent) and Gd-DTPA-BMA, integrating dual-mode imaging (photoacoustic and MRI) with dual-mode treatment (sonodynamic therapy and high-intensity focused ultrasound ablation). This highlights the potential for this compound to be part of integrated nanosystems for biomedical applications.
This compound has also been incorporated into mesoporous silica (B1680970) nanoparticles to function as an alternative to conventional radiotherapy. In this application, the ¹⁵⁸Gd isotope within Gd-DTPA-BMA can absorb a neutron and convert to the ¹⁵⁹Gd radioisotope, allowing for specific radiation dose distribution to tumors.
Furthermore, this compound derivatives can be incorporated into polymeric or dendritic structures to create high-molecular-weight contrast agents with extended blood-pool lifetimes for applications like magnetic resonance angiography. For instance, polydisulfide Gd(III) chelates, where Gd(III) is coordinated similarly to Gd-(this compound), have been developed as biodegradable macromolecular MRI contrast agents, exhibiting higher T₁ relaxivity than Gd-(this compound).
Integration into multifunctional architectures often aims to overcome limitations of small-molecule contrast agents, such as rapid renal elimination and non-specific distribution.
Advanced Purification and Isolation Protocols for Synthesized this compound and its Derivatives
The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for research and potential clinical applications. These compounds are often hydrophilic, which can pose challenges for purification.
Standard techniques used in organic chemistry can be applied, but more advanced methods are often necessary. Crystallization from aqueous solutions is a convenient and efficient method for purifying large quantities of ligands like DTPA and its derivatives. However, crystallization may not always result in salt-free preparations.
For complex derivatives, high-performance liquid chromatography (HPLC) is a common purification technique. For example, in the synthesis of gadodiamide (B1674392), the resulting gadolinium-DTPA-BMA complex is purified using HPLC to ensure the removal of impurities. Ion-exchange purification has also been employed for the purification of DTPA derivatives.
In some cases, purification by silica gel chromatography is used for isolating derivatives. The purity of the final products can be assessed using various analytical techniques, including mass spectrometry (e.g., electrospray mass spectrometry, ES-MS) to confirm complex formation, and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) for structural characterization.
Desalting procedures may also be necessary, especially when gadolinium complexes are prepared in aqueous solutions, leading to variable amounts of sodium chloride salt.
Coordination Chemistry and Metal Complexation Principles of Dtpa Bma
Fundamental Mechanisms of Metal Ion Chelation by DTPA-BMA
This compound functions as a chelating agent, forming stable complexes with metal ions through its multiple donor atoms. As a derivative of diethylenetriaminepentaacetic acid (DTPA), this compound coordinates to trivalent lanthanide ions via three nitrogen atoms, three acetate (B1210297) oxygen atoms, and two carbonyl oxygen atoms from the amide groups . This octadentate coordination leaves one coordination site typically occupied by a water molecule in its metal complexes . The distorted geometry of the ligand is stabilized by strong electrostatic interactions between the central metal ion and the negatively charged carboxylate binding arms . The chelation process involves the wrapping of the metal ion within the ligand's cavity, generally without significantly affecting the metal ion's fundamental geometry .
Complexation with Lanthanide Series Elements
This compound forms complexes with lanthanide series elements, which are particularly relevant due to their applications, such as in magnetic resonance imaging (MRI) . The interaction of this compound with lanthanides, such as gadolinium (Gd³⁺), is a well-studied area .
Metal-DTPA-BMA complexes typically exhibit a 1:1 metal-to-ligand stoichiometry . In the case of gadolinium (Gd³⁺) complexes, the ligand coordinates through its three nitrogen atoms, three carboxylate oxygen atoms, and two amide carbonyl oxygen atoms, resulting in an octadentate coordination. The ninth coordination site is commonly occupied by a water molecule . This coordination environment leads to a nine-coordinate metal center. Studies using techniques like electrospray ionization mass spectroscopy (ESI-MS) confirm the presence of fully complexed species in solution . Nuclear magnetic resonance (NMR) studies, particularly ¹³C NMR, have provided insights into the conformational dynamics and exchange processes within these complexes . For instance, ¹³C NMR spectra of La(this compound) show signal broadening with increasing temperature, indicating intramolecular rearrangements .
The thermodynamic stability of metal-DTPA-BMA complexes is crucial for their applications. Stability constants (log K) quantify the affinity between the ligand and the metal ion . For Gd(this compound), the thermodynamic stability constant (log KGdL) has been reported as 16.85 . This value is generally lower than that of Gd(DTPA)²⁻ (log KGdL = 22.46) .
Conditional stability constants (log Kcond or log Keff) are also important as they account for specific physiological conditions, such as pH and the presence of competing endogenous metal ions . At pH 7.4, the conditional stability constant for Gd(this compound) is reported to be 14.9, which is lower than that of Gd(DTPA) (18.4) . This difference is partly due to the higher basicity of the DTPA ligand compared to this compound, leading to stronger competition with protons at physiological pH .
The following table summarizes selected thermodynamic stability constants for Gd³⁺ complexes:
| Complex | log KGdL (Thermodynamic Stability Constant) | log Kcond at pH 7.4 (Conditional Stability Constant) | Reference |
| Gd(this compound) | 16.85 | 14.9 | |
| Gd(DTPA)²⁻ | 22.46 | 18.4 | |
| Gd(DOTA)⁻ | - | 17.2 |
Kinetic lability refers to the rate at which a metal complex dissociates or undergoes ligand exchange. This property is critical for the in vivo behavior of metal complexes . For Gd(this compound), the kinetic inertness is generally lower compared to macrocyclic gadolinium complexes like Gd(DOTA)⁻ .
Ligand exchange reactions of Gd(this compound) with other chelating agents, such as triethylenetetraamine-hexaacetate (TTHA), have been studied extensively . These reactions often occur via a direct attack mechanism where the incoming ligand directly interacts with the metal complex, forming ternary intermediates . The rates of ligand exchange reactions for Gd(this compound) are significantly higher (2 to 3 orders of magnitude) than those for Gd(DTPA)²⁻ and Gd(BOPTA)²⁻ . For instance, the pseudo-first-order rate constant for the proton-assisted dissociation of Gd(this compound) at pH 6.5 is 4.0 × 10⁻⁶ s⁻¹ .
The influence of pH on kinetic lability is also observed. For Gd(this compound), the rates of ligand exchange reactions increase as the pH rises from 6.5 to 9, primarily because less protonated species of the attacking ligand (e.g., HiTTHA(6-i)-) are more efficient in their attack .
The following table presents pseudo-first-order rate constants for proton-assisted dissociation of selected Gd³⁺ complexes at pH 6.5:
| Complex | kp (s⁻¹) at pH 6.5 | Reference |
| Gd(this compound) | 4.0 × 10⁻⁶ | |
| Gd(DTPA)²⁻ | 1.8 × 10⁻⁷ | |
| Gd(BOPTA)²⁻ | 1.4 × 10⁻⁷ |
The characteristics of the metal ion, particularly its ionic radius, influence the complexation dynamics with this compound and similar ligands. Across the lanthanide series, there is a general trend for the metal-water bond length to decrease, corresponding to the decreasing ionic radius of the lanthanide ion . This variation in ionic radii can affect the coordination geometry and the lability of the coordinated water molecule .
Kinetic Lability and Ligand Exchange Mechanisms in Aqueous Solutions
Chelation Studies with Other Biologically Relevant Metal Ions
DTPA and its derivatives, including this compound, can chelate a range of metal ions beyond lanthanides, including other biologically relevant metal ions such as calcium (Ca²⁺), zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺) . The selectivity of this compound for Gd³⁺ over these endogenous ions is a critical factor in its biological applications .
Studies have shown that this compound has a high affinity for divalent and trivalent metal ions . However, DTPA and most other gadolinium-based contrast agent (GBCA) chelators are considered promiscuous in their chelation of metal ions, meaning they can bind to various metal ions . The adverse chelation of vital biological cations like Zn²⁺, Ca²⁺, Mg²⁺, and Fe³⁺ is a known characteristic of DTPA and similar chelators .
Transmetallation, the exchange of metal ions between a complex and endogenous metal ions, is a significant process in biological systems . For linear chelators like DTPA and this compound, there is an important Gd³⁺-Zn²⁺ transmetallation effect . The rates of transmetallation for Gd(this compound) with Zn²⁺ and Cu²⁺ are influenced by the concentration of these endogenous ions . It has been observed that Gd(DTPA)²⁻ is about 10 times more reactive than Gd(this compound) with respect to the rate of Zn²⁺ transmetallation . However, in the presence of endogenous ligands like citrate (B86180) and carbonate, the dissociation rate of Gd(this compound) can be significantly increased, with carbonate showing a notable catalytic effect .
The order of selectivity of ligands for Gd³⁺ over Zn²⁺ has been reported as BOPTA > DTPA > this compound .
Investigations into Americium Chelation by this compound and Analogs
The broader family of DTPA-based chelators, including this compound and its analogs, has been investigated for their ability to chelate transuranic elements such as americium (Am) (PubChem CID: 23966). Diethylenetriaminepentaacetic acid (DTPA) itself is an FDA-approved chelating agent used to enhance the elimination of actinides like americium from the body . While DTPA has a lower affinity for americium compared to plutonium, it can still achieve significant decorporation of americium .
Studies on the complexation of trivalent f-elements, including americium, with DTPA and its derivatives like DTTA-DAG (diethylenetriamine-N,N″-di(acetylglycine)-N,N′,N″-triacetic acid), have shown similar trends in stability constants . This compound is noted to maintain an octadentate character, similar to DTPA, which is essential for effective metal binding . For instance, a diethyl-ester analog of DTPA, C2E2, demonstrated a log K of 19.6 for americium binding, highlighting the chelating capacity of DTPA derivatives for actinides .
Competitive Binding and Transmetallation Research with Endogenous Metal Ions (e.g., Zinc)
Transmetallation is a critical phenomenon in the coordination chemistry of metal chelates, particularly for linear gadolinium(III)-based complexes like Gd-DTPA-BMA (Omniscan), as it represents a primary pathway for their in vivo dissociation . This process involves the exchange of the complexed metal ion (e.g., gadolinium) with endogenous metal ions present in biological systems, such as zinc (Zn) (PubChem CID: 23994), copper (Cu), and calcium (Ca) .
Research indicates that linear chelates, including Gd-DTPA-BMA, exhibit lower kinetic stability against transmetallation compared to macrocyclic agents like Gd-DOTA or Gd-HP-DO3A . For instance, Gd-DTPA-BMA has been shown to result in greater gadolinium retention in bone tissue compared to the macrocyclic Gd-HP-DO3A, suggesting its comparatively lower stability in vivo . The kinetic stability order against transmetallation with zinc citrate has been reported as Gd-HP-DO3A > Gd-DTPA > Gd-DTPA-BIGA > Gd-DTPA-BMA, positioning Gd-DTPA-BMA as the least kinetically stable among these agents .
The transmetallation of acyclic chelates like this compound is often attributed to a direct attack by endogenous divalent metal ions such as Zn2+ or Cu2+ . Notably, the thermodynamic stability constant for the Zn(this compound) complex is significantly higher (log Ktherm = 12.04) than that for Ca(this compound) (log Ktherm = 7.17), indicating a stronger affinity for zinc . Studies have also demonstrated that administration of Gd-DTPA-BMA leads to a higher increase in urinary zinc excretion compared to Gd-DTPA or Gd-DOTA, further supporting its susceptibility to transmetallation with endogenous zinc .
The table below summarizes comparative kinetic stability data for various gadolinium complexes against transmetallation with zinc:
| Gadolinium Complex | Kinetic Stability (Order of decreasing stability) | Relative Transmetallation Rate (Lower value indicates faster transmetallation) |
| Gd-HP-DO3A | Highest | N/A (macrocyclic, slower acid-assisted dissociation) |
| Gd-DTPA | High | N/A |
| Gd-DTPA-BIGA | Moderate | N/A |
| Gd-DTPA-BMA | Lowest | ~70 minutes to reach R1P/R1P(t=0) = 0.8 (among linear agents) |
Ancillary Ligand Strategies to Mitigate Transmetallation in Experimental Formulations
To address the issue of transmetallation and enhance the stability of linear chelates, strategies involving ancillary ligands in experimental formulations have been explored. One such strategy involves the inclusion of additional chelating agents that can act as a "zinc sink" to competitively bind endogenous zinc ions, thereby reducing their availability for transmetallation with the primary gadolinium complex .
For instance, the addition of 5% this compound itself, acting as a zinc binding agent, to a formulation of the experimental linear agent Gd-DTPA-BIGA was shown to reduce the transmetallation of Gd-DTPA-BIGA . This suggests that a free chelator, even one prone to transmetallation itself, can be utilized in excess to scavenge competing endogenous metal ions.
Another approach observed in some formulations, such as Omniscan (Gd-DTPA-BMA), involves the inclusion of an excess of calcium-chelated ligand (e.g., 5% excess Ca-DTPA-BMA) . While initially thought to aid in vivo stability, some studies have indicated that the added Ca-DTPA-BMA in Omniscan formulations could, in certain experimental conditions, paradoxically increase dechelation kinetics . This highlights the complex interplay of factors influencing chelate stability in biological environments and the need for careful formulation design to effectively mitigate transmetallation.
Advanced Spectroscopic and Analytical Characterization Methodologies for Dtpa Bma and Its Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Analyses
NMR spectroscopy is an indispensable tool for elucidating the structural and dynamic properties of DTPA-BMA and its metal complexes in solution.
Proton (1H) NMR is widely used for the structural characterization of this compound and its diamagnetic metal complexes, such as those with lanthanum(III) (La(this compound)). For instance, the 1H NMR spectra of La(this compound) can reveal distinct chemical shifts and coupling patterns that confirm the ligand's coordination to the metal center . In the case of paramagnetic complexes, such as those with europium(III) (Eu(DTPA)), 1H NMR can show temperature-dependent signal averaging, indicating rapid interconversion between different octadentate structures on the NMR timescale . At low temperatures (e.g., 0–5 °C), the proton spectra of Eu(DTPA) may consist of multiple signals (e.g., 18 signals), which average to fewer signals (e.g., nine signals) at higher temperatures (e.g., 70–100 °C), reflecting dynamic processes .
Carbon-13 (13C) NMR provides complementary structural information. For La(this compound), 13C NMR spectra exhibit signal broadening with increasing temperature, and similar broadening is observed in the presence of excess this compound ligand, suggesting slow exchange between coordinated and free ligands . This technique has also been used to gain insights into the interaction scheme between Gd(this compound) and endogenous ligands like carbonate and citrate (B86180) ions by studying their diamagnetic yttrium(III) (Y(III)) analogs, revealing an increase in the rates of intramolecular rearrangements in the presence of these ions .
Oxygen-17 (17O) NMR is particularly valuable for studying the water exchange kinetics of metal complexes, especially those involving gadolinium(III) (Gd(III)) due to its paramagnetic properties. For the Gd(this compound) complex, 17O NMR studies have determined the water exchange rate constant (kex) at 298 K to be approximately 0.39 × 10^6 s^-1 . This rate is similar to that of Gd(DTPA-bis(methoxyethylamide)) (Gd(DTPA-BMEA)) but about 10-fold higher than for Gd(DTPA) . The 17O NMR technique allows for the assessment of the residence time of water molecules coordinated to the metal center, which is a critical parameter influencing the efficacy of such complexes as MRI contrast agents .
Variable temperature (VT) NMR studies are crucial for characterizing the dynamics of water exchange in this compound metal complexes. For Gd(this compound), VT 17O NMR experiments are employed to determine the water exchange rate constant (kex) and its temperature dependence . These studies provide activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which offer insights into the mechanism of water exchange. For instance, the water exchange rates for Gd(DTPA-bis(amide)) complexes are generally lower than for Gd(DTPA), a consequence of lower negative charge and decreased steric crowding at the water binding site in amides compared to carboxylate analogues .
Variable pressure (VP) 17O NMR studies can further elucidate the mechanism of water exchange by determining the activation volume (ΔV‡). For DTPA-bis(amide) complexes, VP 17O NMR has indicated dissociative interchange (Id) or limiting dissociative (D) mechanisms for water exchange, providing a deeper understanding of the kinetic pathways involved .
Table 1: Representative NMR Spectroscopic Findings for this compound and its Complexes
| NMR Technique | Compound/Complex | Key Observation/Parameter | Reference |
| 1H NMR | La(this compound) | Distinct chemical shifts, coupling patterns. | |
| 1H NMR | Eu(DTPA) | Temperature-dependent signal averaging, 18 signals at low T, 9 at high T. | |
| 13C NMR | La(this compound) | Signal broadening with increasing temperature and ligand excess. | |
| 13C NMR | Y(III)-DTPA-BMA | Increased intramolecular rearrangements in presence of carbonate/citrate. | |
| 17O NMR | Gd(this compound) | Water exchange rate (kex) = 0.39 × 10^6 s^-1 at 298 K. | |
| VT 17O NMR | Gd(this compound) | Characterization of water exchange dynamics and activation parameters. | |
| VP 17O NMR | Gd(DTPA-bis(amide)) | Indication of dissociative interchange or limiting dissociative mechanism for water exchange. |
Proton (1H), Carbon-13 (13C), and Oxygen-17 (17O) NMR for Ligand and Complex Characterization
Mass Spectrometry (MS) Techniques for Molecular and Elemental Characterization
Mass spectrometry techniques are essential for verifying the molecular integrity of this compound and its complexes, as well as for precise elemental quantification.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for confirming the formation of this compound metal complexes and for speciation analysis in complex matrices. ESI-MS allows for the detection of intact molecular ions of the complexes, providing direct evidence of their formation and stoichiometry. For instance, ESI-MS has been successfully used to verify the formation of Gd(this compound) and other gadolinium-based MRI contrast agents . Studies have shown that ESI-MS can detect the presence of fully complexed species in solution . In some cases, ESI-MS can also reveal decomplexation phenomena; for example, it has shown complete displacement of Gd3+ from Gd-DTPA-BMA in the presence of certain colorimetric reagents like o-cresolphthalein (B1221799) complexone (OCP), leading to the formation of free this compound ligand and new Gd-OCP complexes . This highlights its utility in studying the stability and interactions of these complexes.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for the quantitative determination of elemental concentrations, particularly for trace elements like gadolinium, in various experimental and biological matrices . ICP-MS is capable of detecting gadolinium at very low concentrations, making it suitable for assessing Gd retention in tissues (e.g., bone, brain, liver, kidney) following administration of Gd-DTPA-BMA . For example, studies have shown that Gd-DTPA-BMA leads to higher Gd retention in bone tissue compared to more stable macrocyclic agents, with concentrations measured by ICP-MS reaching 1.77 ± 0.704 µg Gd/g bone . ICP-MS can also be coupled with laser ablation (LA-ICP-MS) to provide spatial distribution information of elements within tissue sections .
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) , also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is another robust technique for elemental analysis, though generally with higher detection limits compared to ICP-MS . ICP-AES measures elemental concentrations based on the intensity of atomic emission lines from excited atoms and ions in a high-temperature plasma . While ICP-MS offers superior sensitivity for trace elements, ICP-AES is valuable for applications requiring high precision and accuracy, such as quality control and analysis of metals in alloys . Both ICP-MS and ICP-AES are used to validate results from speciation analysis methods, such as HILIC-ESI-MS, ensuring accurate total elemental quantification .
Table 2: Application of Mass Spectrometry Techniques for this compound and its Complexes
| MS (B15284909) Technique | Application/Analyte | Key Findings/Capabilities | Reference |
| ESI-MS | Gd(this compound) complex formation | Verification of intact complex formation and stoichiometry. | |
| ESI-MS | Gd(this compound) decomplexation | Detection of free ligand and new complex formation in presence of OCP. | |
| ICP-MS | Gd quantification in tissues | High sensitivity for trace Gd in bone, brain, liver, kidney; showed higher retention for Gd-DTPA-BMA. | |
| LA-ICP-MS | Gd spatial distribution | Elemental imaging of Gd distribution within tissue sections. | |
| ICP-AES | Elemental quantification | Used for quantitative elemental analysis and validation of speciation methods. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Formation Verification
Chromatographic Separation Methods for Speciation Analysis (e.g., Hydrophilic Interaction Liquid Chromatography, HILIC)
Chromatographic separation methods are essential for speciation analysis, allowing for the separation and identification of different chemical forms of this compound and its metal complexes within a sample.
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (HILIC-MS or HILIC-ICP-MS) is a prominent technique for the speciation analysis of gadolinium-based MRI contrast agents, including Gd(this compound) . HILIC is particularly effective for separating polar and hydrophilic compounds that are poorly retained by reversed-phase chromatography. This method enables the simultaneous separation and identification of various Gd-DTPA-BMA species, as well as other contrast agents like Gd-DTPA, Gd-DOTA, Gd-BT-DO3A, and Gd-BOPTA, in complex matrices such as blood plasma, environmental water samples, and plant tissues .
For instance, HILIC-ESI-MS has been developed for the simultaneous speciation analysis of five important gadolinium-based MRI contrast agents, including Gd-DTPA-BMA, in blood plasma samples. This method demonstrated detection limits ranging from 1 × 10^-7 to 1 × 10^-6 mol/L and quantification limits from 5 × 10^-7 to 5 × 10^-6 mol/L, with a linear concentration range spanning two orders of magnitude . The results obtained by HILIC-ESI-MS were successfully validated using ICP-OES for total gadolinium quantification .
HILIC-ICP-MS has also been utilized to investigate the species-dependent uptake of gadolinium in algae, showing that the non-ionic Gd-DTPA-BMA exhibits higher reactivity and uptake into algal cells compared to ionic Gd-DTPA . This technique is crucial for understanding the environmental fate and biological interactions of these complexes . The separation conditions, such as acetonitrile (B52724) concentration and buffer composition, are optimized in HILIC to achieve effective resolution of different contrast agents .
Table 3: Chromatographic Separation Method for this compound Speciation
| Chromatographic Method | Application/Analyte | Key Findings/Capabilities | Reference |
| HILIC-ESI-MS | Speciation of Gd-CAs in blood plasma | Simultaneous separation and identification of Gd-DTPA-BMA and other CAs; LODs 10^-7 to 10^-6 mol/L. | |
| HILIC-ICP-MS | Speciation of Gd-CAs in environmental samples/algae | Assessment of species-dependent uptake and environmental fate; showed higher uptake for Gd-DTPA-BMA in algae. |
Relaxometry Studies on Metal-DTPA-BMA Complexes
Relaxometry studies are fundamental to understanding the efficacy of metal-DTPA-BMA complexes, particularly Gd-DTPA-BMA, as MRI contrast agents. These studies quantify the ability of the complex to enhance the relaxation rates of water protons, thereby increasing signal intensity in MRI.
Proton Longitudinal Relaxivity (r1) and Nuclear Magnetic Relaxation Dispersion (NMRD) Profile Analyses
Proton longitudinal relaxivity (r1) is a key parameter indicating the efficiency of a contrast agent in shortening the T1 relaxation time of water protons. For Gadoteridol (Gd-DTPA-BMA), reported r1 values vary depending on the magnetic field strength and the medium. In human plasma, the r1 values for Gadoteridol at 1.5 T, 3 T, and 7 T were determined to be 3.80 ± 0.10, 3.28 ± 0.09, and 3.21 ± 0.07 L/(mmol·s), respectively. In human blood at 3 T, the r1 was 2.61 ± 0.16 L/(mmol·s). Other research indicates a T1 relaxivity for Gadoteridol (ProHance) at 1.5 T ranging from 3.9 to 4.3 L/mmol·s. Similarly, the T1 relaxivity (r1) for Gadodiamide (B1674392) (another Gd-DTPA-BMA complex) is approximately 4-5 L/mmol·s. A consistent finding across various gadolinium-based contrast agents, including Gadoteridol, is that their relaxivity decreases as the magnetic field strength increases, particularly within the clinical MRI range of 0.2–3.0 T.
Nuclear Magnetic Relaxation Dispersion (NMRD) profiles illustrate the dependence of relaxivity on the magnetic field strength, providing detailed information about the molecular dynamics and water exchange properties of the complex. The NMRD profiles of Gd(III)-DTPA bis(amide) chelates, such as Gd-DTPA-BMA, typically exhibit a constant r1 value at low magnetic fields, followed by a dispersion region around 4–6 MHz, and a slight decrease in r1 at higher fields (above 20 MHz). The temperature dependence of these profiles reveals that r1 generally decreases with increasing temperature. Studies comparing Gd(DTPA-BMEA), a close analog, with Gd(this compound) have shown similar NMRD profiles, with slight enhancements observed for Gd(DTPA-BMEA) attributed to its increased molecular size. The water exchange rate (kex) and electron spin relaxation parameters for Gd(III)-DTPA bis(amide) chelates are generally consistent with those of similar complexes.
Table 1: Proton Longitudinal Relaxivity (r1) of Gadoteridol (Gd-DTPA-BMA) in Various Media
| Medium | Magnetic Field Strength (T) | r1 (L/(mmol·s)) | Source |
| Human Plasma | 1.5 | 3.80 ± 0.10 | |
| Human Plasma | 3 | 3.28 ± 0.09 | |
| Human Plasma | 7 | 3.21 ± 0.07 | |
| Human Blood | 3 | 2.61 ± 0.16 | |
| General (ProHance) | 1.5 | 3.9-4.3 | |
| General (Omniscan) | N/A (approx.) | 4-5 |
Transverse Relaxation Time (T2) and Related Effects in Experimental Systems
Gadolinium-based contrast agents, including Gd-DTPA-BMA, are known to shorten the transverse relaxation time (T2) of water protons. This effect typically results in a hypointense signal in T2-weighted MRI images, and at very high concentrations, a signal void may even appear.
Experimental studies using dysprosium (Dy-DTPA-BMA), a similar chelate, have demonstrated its ability to induce myocardial signal loss on T2-weighted spin-echo (T2W SE) and T2-weighted gradient recalled echo (T2W GRE) images. This signal loss was specifically observed in the subendocardial region of the myocardial wall. In one study involving Dy-DTPA-BMA, the mean T2 in infarcted myocardial regions was significantly longer (55.9 ms) compared to non-ischemic myocardium (47.0 ms).
The electronic transverse spin relaxation time (T2e) for Gd-DTPA-BMA has been reported as 0.147 ns. In comparative in vitro studies, the T1 and T2 relaxivities of the nonionic Gd-DTPA-BMA were found to be similar to those of Gd-DTPA. Furthermore, in plasma solutions, a high T1/T2 ratio was observed at low concentrations of Gd-DTPA-BMA, which progressively decreased with increasing concentrations. Investigations into the relaxation times of acute myeloid leukemia (AML) cell samples in the presence of Gd-DTPA-BMA revealed that at approximately 4 mM concentration, the average longitudinal relaxation time (T1) was 440 ms for control cells, decreasing to 200 ms for apoptotic cells.
Thermal and Morphological Characterization of this compound Formulations
The thermal and morphological properties of this compound formulations, particularly those involving encapsulation in liposomes, are critical for their stability, integrity, and potential applications.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial techniques for assessing the thermal behavior and stability of this compound formulations. While specific DSC and TGA data for neat this compound are less commonly reported in the context of its use as a contrast agent, these methods are extensively applied to characterize formulations containing Gd-DTPA-BMA, such as thermosensitive liposomes. DSC results for Gd-DTPA-BMA-loaded liposomes have confirmed the suitability of their lipid composition, with transition temperature (Tc) values aligning with those expected for thermosensitive liposomes designed for cancer treatment. These thermal analyses are vital for ensuring the integrity and controlled release properties of such advanced delivery systems.
Electron Microscopy (e.g., Transmission Electron Microscopy) for Nanoscale Structural Analysis
Electron microscopy, particularly Transmission Electron Microscopy (TEM), is an invaluable tool for visualizing the nanoscale structure and morphology of this compound formulations. TEM analyses of Gd-DTPA-BMA-loaded liposomes have revealed high electron density within their inner core. This high electron density is attributed to the encapsulated Gd-DTPA-BMA, as gadolinium-loaded nanosystems are known to exhibit low light transmittance and high electron density under TEM. This characteristic allows for the direct visualization of the encapsulated contrast agent within the nanocarrier. TEM is broadly recognized for its exceptional spatial resolution, capable of imaging structures down to the sub-Angstrom level, making it ideal for detailed nanoscale structural analysis.
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS) is a widely used technique for determining the hydrodynamic diameter and particle size distribution of nanoscale formulations, including those containing this compound. DLS has been employed to evaluate the mean hydrodynamic diameters of liposomal formulations incorporating Gd-DTPA-BMA. For instance, thermosensitive liposomal formulations containing Gd-DTPA-BMA have been characterized by DLS, showing mean diameters ranging from 114 to 118 nm. The results from DLS studies, alongside other characterization methods, have consistently confirmed the appropriate physicochemical characteristics of these liposomal formulations, including their particle size distribution, which is crucial for their performance and stability.
Table 2: Particle Size Distribution of Gd-DTPA-BMA Loaded Liposomes by DLS
| Formulation Type | Mean Diameter (nm) | Source |
| Thermosensitive Liposomes | 114 to 118 |
Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Characterization
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique widely employed to characterize the solution structure, size, shape, and internal organization of macromolecules and their supramolecular assemblies. SAXS provides insights into structures ranging from small peptides to complex biological systems, making it invaluable for understanding self-assembly processes in soft matter and chemical systems . For this compound and its metal complexes, particularly those involving gadolinium (Gd(III)), SAXS offers a crucial means to elucidate the intricate architectures formed through self-assembly.
Research findings demonstrate the utility of SAXS in characterizing the supramolecular organization of this compound derivatives and their metal chelates. For instance, studies involving Gd-chelating lipids, such as those incorporating DTPA-BSA-Gd within a glycerol (B35011) monooleate (GMO) matrix, have utilized SAXS to confirm the internal ordering of the resulting nanoassemblies . SAXS analysis of these systems has revealed the formation of specific liquid crystalline phases, such as the Pn3m diamond bicontinuous cubic phase. In certain compositions, a co-existence of the cubic diamond phase with liposomal fractions has been observed .
Furthermore, SAXS can detect subtle structural changes within these supramolecular systems. For example, a shift of scattering peaks towards smaller values of the scattering vector (q) in SAXS profiles can indicate swelling of the internal structure, suggesting an increase in the characteristic dimensions of the assembled units . Conversely, a decrease in the intensity of scattering peaks may imply a reduction in the number of nanoparticles exhibiting a particular ordered structure . Beyond cubic phases, other DTPA-derived amphiphiles have been shown to form hexagonal nanostructures or various lyotropic phases, including lamellar and gyroid (Ia3d) bicontinuous cubic phases, with SAXS being instrumental in their identification and characterization .
The detailed structural information obtained from SAXS experiments is vital for understanding the relationship between the molecular design of this compound derivatives and the resulting supramolecular architectures. This understanding is fundamental for tailoring the properties of these assemblies for specific applications.
Illustrative SAXS Data for this compound Related Supramolecular Assemblies
The following table provides illustrative examples of SAXS findings for this compound related systems, demonstrating the types of structural information that can be elucidated. These values are representative and based on reported observations in the literature for similar chelate-amphiphile systems .
| System Composition (Illustrative) | Observed SAXS Features (Representative) | Inferred Supramolecular Assembly Phase | Key Structural Parameters (Illustrative) | Source of Observation (General Type) |
| DTPA-BSA-Gd in GMO Matrix (Low Content) | Distinct peaks at specific q values | Cubic Diamond Phase (Pn3m) | Lattice Parameter (a): ~10-15 nm | SAXS Experiment |
| DTPA-BSA-Gd in GMO Matrix (Higher Content) | Multiple sets of peaks | Lamellar and Primitive Cubic Phases (Co-existing) | Interlamellar Spacing: ~5-10 nm; Cubic Lattice Parameter: ~10-12 nm | SAXS Experiment |
| Gd-DTPA-Tris-Trioleate | Characteristic peaks for ordered structures | Hexagonal Nanostructures | Hexagonal Lattice Parameter: ~5-8 nm | SAXS Experiment |
| Gd-DTPA Amphiphile | Peaks indicating higher order mesophases | Gyroid (Ia3d) Bicontinuous Cubic Phase | Cubic Lattice Parameter: ~15-20 nm | SAXS Experiment |
| This compound Complex (Solution) | Broad scattering profile | Monomeric/Small Oligomeric Species | Radius of Gyration (Rg): ~2-5 nm | SAXS Experiment (Conceptual) |
Note: The specific numerical values in this table are illustrative and based on general findings for DTPA-derivative supramolecular assemblies. Actual values would depend on the precise chemical composition, concentration, temperature, and solvent conditions of the system studied.
Molecular Interactions and Dynamic Behavior of Dtpa Bma Complexes
Interaction Profiles with Biological Macromolecules and Serum Components
The interaction of DTPA-BMA with biological macromolecules and serum components is crucial for understanding its distribution and behavior within physiological environments.
Noncovalent Binding Studies with Serum Proteins (e.g., Human Serum Albumin, Transferrin)
Studies indicate that this compound exhibits negligible interaction with human serum albumin (HSA) . It is generally characterized as an extracellular contrast agent that does not bind to proteins . However, some research has shown that Gd-DTPA-BMA can lead to relaxation enhancements in the presence of plasma proteins, such as albumin and lysozyme, particularly at high protein concentrations and clinical magnetic resonance imaging (MRI) fields . The dissociation of Gd-DTPA-BMA in human serum is influenced by non-covalent binding processes . The interaction of small gadolinium(III) complexes with HSA has been noted to increase their rotational correlation time, which in turn enhances their paramagnetic relaxation rate .
Water Exchange Kinetics and Inner Sphere Dynamics
The water exchange kinetics and inner sphere dynamics of this compound complexes are fundamental to their function, particularly in MRI applications where the exchange of water molecules with the bulk solvent is critical for relaxivity.
Mechanistic Investigations of Water Residence Time (τM)
The water exchange lifetime (τM) for Gd-DTPA-BMA has been reported to be approximately 1.1 µs at 298 K, with another study indicating a value of 2 µs . At 310 K, the water residence time for Gd-DTPA-BMA is approximately 967 ± 36 ns . The water exchange rate constant (kex) for [Gd(this compound)(H2O)] is determined to be (4.3 ± 0.2) x 10^5 s^-1 at 298 K . This kinetic behavior is characteristic of a limiting dissociative (D) mechanism, a common pathway for Gd(III) chelate complexes possessing a single inner-sphere water molecule .
The activation parameters for the water exchange process of Gd-DTPA-BMA have been precisely determined: the enthalpy of activation (ΔH‡) is 46.6 ± 1.3 kJ mol-1, the entropy of activation (ΔS‡) is +18.9 ± 4.0 J K-1 mol-1, and the volume of activation (ΔV‡) is +7.3 ± 0.2 cm3 mol-1 . Water exchange rates are typically assessed through the temperature-dependent transverse relaxation rates of 17O-enriched water, utilizing variable-temperature 17O-NMR spectroscopy . For comparison, the water exchange rate for Gd(DTPA-BMEA) has been found to be identical to that of Gd(this compound) .
Table 1: Water Exchange Parameters for Gd-DTPA-BMA
| Parameter | Value | Temperature (K) | Mechanism | Source |
| τM | 1.1 µs | 298 | Dissociative (D) | |
| τM | 2 µs | 298 | Dissociative (D) | |
| τM | 967 ± 36 ns | 310 | Dissociative (D) | |
| kex | (4.3 ± 0.2) x 10^5 s^-1 | 298 | Dissociative (D) | |
| ΔH‡ | 46.6 ± 1.3 kJ mol-1 | - | - | |
| ΔS‡ | +18.9 ± 4.0 J K-1 mol-1 | - | - | |
| ΔV‡ | +7.3 ± 0.2 cm3 mol-1 | - | - |
Correlation between Molecular Structure and Water Exchange Rate
The molecular structure of this compound significantly influences its water exchange rate. Theoretical investigations, including density functional theory (DFT) studies, indicate that the strength of the Ln-Owater bonds in [Ln(this compound)(H2O)] is greater compared to those in [Ln(DOTA)(H2O)]- (both M and m isomers) . A critical correlation observed is that the water exchange reaction accelerates as the Gd-Owater bonds weaken. This weakening is typically reflected in longer bond distances and reduced values of electron density (ρBCP) and electron localization function (ELF) at the bond critical points .
Furthermore, Gd-DTPA-BMA exhibits a larger correlation time for water molecules when compared to Gd-DTPA and Gd-DOTA . The structural modification of replacing the two terminal carboxylates of DTPA with non-ionic amide groups in this compound contributes to distinct relaxometric properties, primarily due to variations in their τM values . The water residence time of Gd-DTPA-(PAE)2 at 310 K has been found to be similar to that of Gd-DTPA-BMA . Experimental and theoretical data confirm that the water molecules in the inner coordination sphere of [Gd(this compound)(H2O)] possess a bond distance of approximately 2.44 Å, aligning well with theoretical predictions .
Table 2: Comparison of Gd-Owater Bond Distances
| Complex | Gd-Owater Bond Distance (Å) | Source |
| [Gd(this compound)(H2O)] | 2.44 | |
| [Gd(DTPA)(H2O)]2- | 2.49 | |
| [Gd(DOTA)(H2O)]- | 2.45 |
Investigating Effects on Cellular and Subcellular Components in Experimental Models
The cellular and subcellular interactions of this compound are important for understanding its biological impact and potential applications in cellular imaging.
Cellular Internalization and Intracellular Distribution Studies in Cell Lines
While Gd-DTPA-BMA is generally classified as an extracellular contrast agent with inherently low cellular internalization , several studies have investigated its uptake and intracellular fate in various cell lines. Notably, the amount of gadolinium internalized in HTC and C6 cells following incubation with Gd-DTPA-BMA was approximately one order of magnitude higher compared to Gd-DTPA, Gd-DOTA, and Gd-HPDO3A . However, it is crucial to note that only a minor fraction, specifically less than 2%, of the intact Gd-DTPA-BMA complex is internalized into the cells .
This seemingly higher uptake of gadolinium from Gd-DTPA-BMA is attributed to its comparatively lower thermodynamic stability. This lower stability can lead to "chelator stripping" at the cell membrane surface, resulting in the internalization of a significant proportion (approximately 98%) of uncomplexed Gd3+ ions . This uptake of free Gd3+ is not saturable and has been linked to a loss of cell viability . The binding and uptake behavior of Gd-DTPA-BMA has been observed to resemble that of GdCl3, suggesting that the internalized gadolinium is largely in its free ionic form rather than as the intact complex .
Cellular uptake of Gd-DTPA-BMA has also been evaluated in J774A.1 and NIH/3T3 cells . Studies involving CV-1 cells demonstrated that exposure to Gd-DTPA-BMA induced gadolinium accumulation, with the level of Gd deposition being significantly higher than that induced by Gd-DOTA .
To overcome the challenge of low intact complex internalization, strategies such as encapsulating Gd-DTPA-BMA into liposomes have been explored. This approach may enhance its internalization and potentially augment its efficacy . Research indicates that resistant liposomes can effectively prevent the degradation of the Gd-DTPA-BMA complex upon endosomal internalization . Conversely, acyclic Gd MRI contrast agents, including Gd-DTPA-BMA, have been shown to degrade more rapidly than their macrocyclic counterparts following endosomal internalization into living cells . Single-cell inductively coupled plasma mass spectrometry (SC-ICP-MS) studies on HeLa cells treated with nanoassemblies containing DTPA-BSA-Gd have further confirmed the efficient uptake of Gd3+ ions by cells .
Table 3: Cellular Internalization of Gd Complexes in HTC and C6 Cells
| Complex | Relative Internalized Gd Amount (Arbitrary Units) | Intact Complex Internalization (%) |
| Gd-DTPA-BMA | High (approx. 10x higher than others) | <2 |
| Gd-DTPA | Low | - |
| Gd-DOTA | Low | - |
| Gd-HPDO3A | Low | - |
Note: Relative internalized Gd amount is based on qualitative comparison from sources . Specific numerical values for direct comparison were not consistently available across all sources for all complexes in a single table.
Impact on Specific Molecular Pathways in Experimental Cell Models (e.g., Mitochondrial Function, Thyroid Hormone Receptor Action, Apoptosis)
The effects of this compound have been studied in various in vitro systems to elucidate its cellular mechanisms, particularly concerning endocrine disruption and programmed cell death.
Thyroid Hormone Receptor Action
Studies utilizing CV-1 cells and primary cerebellar cultures have demonstrated that gadolinium diethylene triamine pentaacetic acid-bis methyl acid (Gd-DTPA-BMA) can modulate thyroid hormone receptor (TR)-mediated transcription and thyroid hormone-induced cellular processes.
Research Findings on TR-Mediated Transcription: In CV-1 cells, Gd-DTPA-BMA exhibited a biphasic effect on TR-mediated transcription. Low concentrations (10⁻⁸ to 10⁻⁶ M) augmented transcription, whereas higher concentrations (10⁻⁵ to 10⁻⁴ M) led to its suppression. This suppression at higher doses was associated with decreased β-galactosidase activity, indicating cellular toxicity. In contrast, Gd-DOTA and free gadolinium chloride (GdCl₃) did not alter TR-mediated transcription, although high doses of GdCl₃ significantly reduced β-galactosidase activity, suggesting broader cellular toxicity.
Table 1: Impact of Gadolinium Compounds on TR-Mediated Transcription in CV-1 Cells
| Compound | Concentration Range (M) | Effect on TR-Mediated Transcription | Cellular Toxicity (β-galactosidase activity) |
| Gd-DTPA-BMA | 10⁻⁸ to 10⁻⁶ | Augmented | Not observed |
| Gd-DTPA-BMA | 10⁻⁵ to 10⁻⁴ | Suppressed | Decreased |
| Gd-DOTA | 10⁻⁸ to 10⁻⁴ | No alteration | Not observed |
| GdCl₃ | 10⁻⁸ to 10⁻⁴ | No alteration | Significantly reduced at high doses |
Research Findings on Cerebellar Purkinje Cell Morphogenesis: In primary cerebellar cultures, Gd-DTPA-BMA influenced the dendrite arborization of Purkinje cells, a process critical for central nervous system development. Low-dose Gd-DTPA-BMA (10⁻⁷ M) augmented thyroxine (T₄)-induced dendrite arborization. However, at higher concentrations (10⁻⁵ M), Gd-DTPA-BMA suppressed both T₄- and triiodothyronine (T₃)-induced dendrite arborization. The effect of Gd-DOTA on dendrite arborization was considerably weaker than that of Gd-DTPA-BMA, while GdCl₃ markedly suppressed arborization even at lower doses.
Table 2: Impact of Gadolinium Compounds on Purkinje Cell Dendrite Arborization
| Compound | Thyroid Hormone | Concentration (M) | Effect on Dendrite Arborization | Purkinje Cell Number at High Doses |
| Gd-DTPA-BMA | T₄ | 10⁻⁷ | Augmented | Decreased |
| Gd-DTPA-BMA | T₄, T₃ | 10⁻⁵ | Suppressed | Decreased |
| Gd-DOTA | T₄ | Any | No effect | Not significantly affected |
| Gd-DOTA | T₃ | High | Weakly suppressed | Decreased |
| GdCl₃ | T₄, T₃ | 10⁻⁷ to 10⁻⁵ | Markedly suppressed | Decreased |
Cellular viability assessments in CV-1 cells showed that Gd-DTPA-BMA exposure (up to 10⁻⁴ M for 24, 48, and 96 hours) did not induce cell death, unlike GdCl₃, which significantly reduced viability. Cellular accumulation of gadolinium was observed with Gd-DTPA-BMA treatment, with levels significantly higher than those induced by Gd-DOTA, suggesting a greater propensity for de-chelation and release of free Gd³⁺ ions by the linear Gd-DTPA-BMA complex. This instability of linear GBCAs like Gd-DTPA-BMA is also supported by findings of transmetalation with endogenous cations such as zinc (Zn²⁺) at physiological pH.
Apoptosis
Gd-DTPA-BMA has been identified for its capacity to induce apoptosis in neoplastic cells, primarily through the activation of caspase-3. This characteristic has led to investigations into its potential as an anticancer agent, often in conjunction with drug delivery systems.
Research Findings on Apoptosis Induction: Studies have explored the use of Gd-DTPA-BMA in detecting apoptotic cell death in vitro. In acute myeloid leukemia (AML) cell samples treated with cisplatin (B142131) to induce apoptosis, the presence of Gd-DTPA-BMA allowed for the analysis of changes in magnetic resonance (MR) parameters. Apoptotic cells demonstrated a statistically significant decrease in intracellular longitudinal relaxation time (T₁I) and intracellular water fraction (M₀I), alongside a statistically significant increase in the transmembrane water exchange rate (kIE). These changes correlated with quantitative histological markers, such as cellular cross-sectional area and average nuclear area.
Table 3: MR Parameter Changes in Apoptotic AML Cells with Gd-DTPA-BMA
| Parameter | Control Cells | Apoptotic Cells (Cisplatin-treated) | Statistical Significance |
| Intracellular Longitudinal Relaxation Time (T₁I) | 1030 ms (B15284909) | 940 ms | P < 0.05 |
| Intracellular Water Fraction (M₀I) | 0.86 | 0.68 | P < 0.001 |
| Transmembrane Water Exchange Rate (kIE) | 1.4 s⁻¹ | 6.8 s⁻¹ | P < 0.01 |
Furthermore, the antitumor activity of Gd-DTPA-BMA has been explored in liposomal formulations. Thermosensitive liposomes loaded with Gd-DTPA-BMA have shown enhanced cytotoxicity compared to free Gd-DTPA-BMA against breast cancer cell lines. Similarly, ferri-liposomes, which can encapsulate Gd-DTPA-BMA, were observed to induce cell death in A549 human lung cancer cells via apoptosis and ferroptosis, demonstrating a degree of tumor selectivity.
Mitochondrial Function
While direct impact on mitochondrial function as a pathway is not extensively detailed for this compound, it has been employed as a paramagnetic probe in studies investigating mitochondrial proteins. Gd-DTPA-BMA was used in solvent-paramagnetic relaxation-enhancement (sPRE) experiments to probe the solvent accessibility of amide sites in mitochondrial carriers (MCs), such as GGC1 and AAC3, which are integral membrane proteins. This application highlights its utility as a tool in structural biology to understand the dynamic behavior and interactions of mitochondrial components, rather than directly modulating their function. The findings from such studies indicated that while high-resolution NMR signals could be obtained for MCs in detergent environments, these often corresponded to nonfunctional states, underscoring the importance of the protein's environment on its functional integrity.
Preclinical Research and Experimental Model Applications of Dtpa Bma Complexes
In Vitro Cellular and Tissue Model Research
In vitro studies are fundamental for understanding the basic interactions and efficacy of DTPA-BMA complexes at a cellular level.
Research has demonstrated the experimental efficacy of this compound complexes, particularly those formed with gadolinium (Gd-DTPA-BMA, also known as Gadodiamide), in various cell line models. For instance, liposomes loaded with Gd-DTPA-BMA exhibited cytotoxic activity against the 4T1 breast cancer cell line . pH-sensitive liposomes (pHL-Gd and SpHL-Gd) containing Gd-DTPA-BMA showed superior activity compared to conventional liposomes (convL-Gd) and free Gd-DTPA-BMA, suggesting that pH-sensitivity plays a role in enhancing intracellular delivery . Furthermore, these Gd-DTPA-BMA-loaded liposomes demonstrated higher cytotoxicity against breast cancer cell lines (4T1 and MDA-MB-231) while exhibiting minimal toxicity in a normal cell line (WI-26 VA4), indicating their potential for selective drug delivery .
Comparative studies have also assessed the kinetic inertness of Gd(this compound) complexes. It has been observed that Gd(this compound) has a relatively faster dissociation rate compared to other chelators such as Gd(EHDTA)− and Gd(OBETA)−, especially in the presence of bicarbonate ions .
In Vivo Experimental Animal Model Investigations
In vivo studies provide a more comprehensive understanding of this compound complexes within living systems, including their behavior in disease models, interactions with biological environments, and imaging capabilities.
This compound complexes have been investigated in various disease models to evaluate their diagnostic and therapeutic potential.
Myocardial Infarction: In a dog model of reperfused myocardial infarction, the dysprosium chelate of this compound (Dy-DTPA-BMA) induced myocardial signal loss on T2-weighted spin-echo (T2W SE) and T2-weighted gradient recalled echo (T2W GRE) images . This signal loss was predominantly observed in the subendocardial region of the myocardial wall, leading to an apparent enlargement of the left ventricular cavity . This effect is attributed to the magnetic susceptibility of the dysprosium complex and its ability to delineate reperfused injured myocardium . In a pig model, a double-contrast method utilizing both Gd-DTPA-BMA (as a positive contrast agent) and Dy-DTPA-BMA (as a negative contrast agent) was explored . While Gd-DTPA-BMA effectively enhanced infarcted regions on T1-weighted images, the combination with Dy-DTPA-BMA significantly improved the visualization of infarctions on T2-weighted images due to Dy-induced signal intensity loss in non-ischemic myocardium .
Cancer: Dynamic Contrast-Enhanced MRI (DCE-MRI) studies using Gd(this compound) have been conducted in mouse models bearing human colon tumor xenografts to characterize tumor microvasculature and monitor antiangiogenesis therapy . However, Gd(this compound) did not show a significant correlation with the therapeutic efficacy of an antiangiogenesis agent (Avastin) in terms of tumor vascular parameters (endothelial transfer coefficient Ktrans and fractional plasma volume fPV) . This is likely due to its non-selective permeation through both normal and angiogenic blood vessels . In contrast, in nude mice bearing MDA PCa 2b and PC-3 human prostate tumor xenografts, Gd(this compound) yielded the highest Ktrans values compared to higher molecular weight agents, and Ktrans values in MDA PCa 2b tumors were significantly higher than in PC-3 tumors, demonstrating its utility in tumor characterization and differentiation based on vascular permeability .
Inflammation: Investigations into lanthanoid-DTPA-BMA complexes (e.g., Pr, Eu, Gd, Ho) in Han-Wistar rats, aiming to assess their potential as X-ray contrast agents, revealed that injections of these complexes could induce Nephrogenic Systemic Fibrosis (NSF)-like skin lesions and rapidly upregulate pro-fibrotic and inflammatory serum cytokines . The observed differences in in vitro complex stability correlated with in vivo tissue concentrations of the lanthanoids .
Comparative studies are crucial for understanding the relative performance and stability of this compound complexes.
Stability and Dissociation: The chemical structure of Gd(this compound) is characterized as a substituted open-chain chelate, which contributes to its lower thermodynamic stability (log Keq = 16.9) and greater kinetic lability compared to macrocyclic compounds like Gd(HP-DO3A) (log Keq = 23.8) . Speciation simulations comparing the binding ability of various synthetic chelators for gadolinium ions indicated the following order: EDTA = this compound < DTPA = DOTA < HOPO, suggesting that this compound has a lower binding affinity than DTPA and DOTA . In a transgenic mouse model of renal failure, Gd-153-DTPA-BMA exhibited a more prolonged clearance profile and higher tissue-associated activity compared to Gd-153-DOTA and Gd-153-DTPA, suggesting that Gd-DTPA-BMA is less stable in vivo .
MRI Contrast Agent Performance: In DCE-MRI for tumor characterization, Gd(this compound) was compared with biodegradable macromolecular contrast agents. While Gd(this compound) resulted in the highest Ktrans values due to its high permeability, it did not show a strong correlation with the therapeutic efficacy of antiangiogenesis treatments, unlike some macromolecular agents .
Relaxivity: T1 relaxivity (r1) measurements in human whole blood at various field strengths (1.5, 3, and 7 T) showed that Gd-DTPA-BMA, a linear agent, generally has slightly higher r1 values compared to most macrocyclic agents, though it is considered less stable .
Table 1: T1 Relaxivity (r1) of Gd-DTPA-BMA and Other Gd-Chelates in Human Whole Blood at 37°C
| Gd-Chelate | 1.5 T (s⁻¹mM⁻¹) | 3 T (s⁻¹mM⁻¹) | 7 T (s⁻¹mM⁻¹) |
| Gd-DTPA-BMA | 4.5 ± 0.1 | 3.9 ± 0.2 | 3.7 ± 0.2 |
| Gd-DOTA | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 |
| Gd-DTPA | 4.3 ± 0.4 | 3.8 ± 0.2 | 3.1 ± 0.4 |
| Gd-HP-DO3A | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 |
| Gd-DO3A-butrol | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 |
| Gd-BOPTA | 6.2 ± 0.5 | 5.4 ± 0.3 | 4.7 ± 0.1 |
| Gd-EOB-DTPA | 7.2 ± 0.2 | 5.5 ± 0.3 | 4.9 ± 0.1 |
| Gd-DTPA-BMEA | 4.4 ± 0.2 | 4.2 ± 0.2 | 4.3 ± 0.2 |
Biodistribution and tissue retention studies are critical for understanding the systemic fate of this compound complexes.
In a transgenic mouse model of progressive renal failure (Alport mouse model), Gd-153-DTPA-BMA was efficiently cleared from the blood in both Alport and wild-type mice . However, higher uptake was observed in the liver and kidney, suggesting that hepatobiliary excretion contributes to its clearance in addition to the renal pathway . In renally impaired mice, Gd-DTPA-BMA demonstrated the most prolonged clearance profile compared to Gd-DOTA and Gd-DTPA . After 24 hours, renally impaired mice injected with Gd-DTPA-BMA showed significantly higher activity in the liver (10-fold), spleen (15-fold), kidney (6-fold), and bone (44-fold) compared to control animals . Even after 7 days post-injection, considerable kidney-associated activity (0.25±0.022 %ID/g) was detected for Gd-DTPA-BMA in mice, which was significantly higher than for Gd-DOTA or Gd-DTPA .
Studies in rodents have identified bone and liver as target organs for gadolinium deposition . A direct comparison of four gadolinium compounds revealed that the order of tissue retention was Gdthis compound > GdDTPA ~ GdDOTA ~ GdHPDO3A, indicating significantly higher Gd retention in the whole body, liver, or femur of mice or rats treated with Gdthis compound . This increased retention is interpreted as being due to greater gadolinium release from the chelate . In human bone tissue collected after hip replacement surgery, Gd(this compound) (Omniscan) left approximately 2.5 to 4 times more gadolinium behind in bone than Gd(HP-DO3A) (ProHance) . This difference is attributed to Gd(this compound)'s lower thermodynamic stability and greater kinetic lability, which can lead to increased dissociation in vivo . Furthermore, in healthy mice, multiple administrations of Gd-DTPA-BMA resulted in gadolinium accumulation in the brain, with only about 18% of the total gadolinium retained in the cerebellum remaining in the form of an intact complex .
Table 2: Comparative Gadolinium Retention in Human Bone Tissue (µg Gd/g bone)
| Contrast Agent (Gd-Chelate) | Measurement Method | Gd Retention (µg Gd/g bone) |
| Gd-DTPA-BMA (Omniscan) | ICP-MS | 1.77 ± 0.704 |
| Gd-HP-DO3A (ProHance) | ICP-MS | 0.477 ± 0.271 |
| Gd-DTPA-BMA (Omniscan) | ICP-AES | 1.18 ± 0.787 |
| Gd-HP-DO3A (ProHance) | ICP-AES | 0.466 ± 0.387 |
The MRI signal characteristics of this compound complexes are central to their application as contrast agents.
Relaxivity: Gd-DTPA-BMA (gadodiamide) exhibits a characteristic decrease in relaxivity with increasing magnetic field strength . At clinically relevant higher fields (1.5-7T), it, along with other commercially available agents, shows a significant loss in longitudinal relaxivity . Specifically, its T1 relaxivity (r1) values in human whole blood at 37°C were measured as 4.5 ± 0.1 s⁻¹mM⁻¹ at 1.5 T, 3.9 ± 0.2 s⁻¹mM⁻¹ at 3 T, and 3.7 ± 0.2 s⁻¹mM⁻¹ at 7 T . In vivo, the relaxivity of Gd-DTPA-BMA in injured rat brain at 4.7 T and 36°C was determined to be 2.8 sec⁻¹ mmol⁻¹ kg tissue water . It has also been inferred that the relaxivity of Gd-DTPA-BMA may be greater in blood than in myocardium, and that relaxivity in blood may decrease with increasing field strength, while remaining constant in myocardium .
Signal Enhancement/Loss: In a dog model of reperfused myocardial infarction, Dy-DTPA-BMA induced myocardial signal loss on T2-weighted and T2*-weighted images, which was localized to the subendocardial region and contributed to an apparent enlargement of the left ventricular cavity . In a pig model of myocardial infarction, Gd-DTPA-BMA effectively enhanced infarcted regions on T1-weighted images . The use of Dy-DTPA-BMA in conjunction with Gd-DTPA-BMA significantly improved visualization on T2-weighted images by causing signal intensity loss in non-ischemic myocardium . In DCE-MRI for tumor characterization, Gd(this compound) yielded the highest Ktrans values, reflecting its high permeability and ability to characterize tumor vascularity . However, it did not demonstrate significant changes in uptake in the tumor periphery following antiangiogenesis treatment, unlike certain macromolecular agents .
Development of Advanced Delivery Systems and Nanocarrier Architectures for Dtpa Bma Complexes Experimental
Liposomal Encapsulation Strategies for Experimental Delivery
Liposomes, highly versatile nanovesicles composed of a phospholipid bilayer surrounding an aqueous core, have been extensively investigated as carriers for DTPA-BMA. Their ability to encapsulate both hydrophilic and hydrophobic molecules, coupled with their biocompatibility and biodegradability, makes them promising candidates for improving this compound delivery.
Formulation Development and Physicochemical Characterization of Liposomal Systems
Experimental formulations of this compound-containing liposomes have been developed using various methods, including the reverse-phase evaporation method and the lipid film hydration method. These methods allow for the preparation of liposomes with specific physicochemical properties tailored for desired applications.
Physicochemical characterization is crucial for evaluating the quality and performance of liposomal systems. Key parameters assessed include particle size, polydispersity index (PDI), zeta potential, morphology, entrapment efficiency, and physical stability.
For instance, studies on pH-sensitive (pHL-Gd), stealth pH-sensitive (SpHL-Gd), and conventional (convL-Gd) liposomes containing gadodiamide (B1674392) (Gd-DTPA-BMA) prepared by the reverse-phase evaporation method demonstrated that the addition of Gd-DTPA-BMA generally resulted in an increase in the mean diameter and polydispersity index of most formulations. Transmission electron microscopy (TEM) analyses revealed high electron density in the inner core of Gd-DTPA-BMA-loaded liposomes, attributed to the encapsulated Gd-DTPA-BMA.
An example of optimized formulation parameters includes the preparation of SpHL-Gd, where the addition of Gd-DTPA-BMA at 125 µmol/mL allowed for an encapsulation percentage of 20.3 ± 0.1% and entrapment of 25.4 ± 0.1 µmol/mL.
Table 1: Representative Physicochemical Characteristics of this compound Liposomal Formulations
| Formulation Type | Preparation Method | Gd-DTPA-BMA Concentration (µmol/mL) | Encapsulation Percentage (%) | Entrapment (µmol/mL) |
| SpHL-Gd | Reverse-phase evaporation | 125 | 20.3 ± 0.1 | 25.4 ± 0.1 |
| TTSL-Gd | Reverse-phase evaporation | Not specified | 10.56 ± 1.62 | 26.41 ± 4.04 |
| LTSL-Gd | Reverse-phase evaporation | Not specified | 9.18 ± 1.23 | 22.95 ± 3.07 |
Note: Data extracted from cited sources. Specific particle size and zeta potential values vary significantly based on lipid composition and preparation conditions.
Studies on thermosensitive liposomes containing Gd-DTPA-BMA, prepared by the lipid film hydration method, also underwent physicochemical, morphological, and thermal property evaluations. These liposomes demonstrated good physical stability and drug entrapment efficiency values often exceeding 80% for certain formulations.
Design and Evaluation of pH-Sensitive and Stealth Liposomal Formulations
The design of pH-sensitive and stealth liposomal formulations aims to enhance the stability of liposomes in circulation and promote targeted release in specific physiological environments, such as the acidic tumor microenvironment or endosomes.
pH-Sensitive Liposomes: These formulations are designed to be stable at physiological pH (pH 7.4) but undergo destabilization and acquire fusogenic properties under acidic conditions, leading to the release of their encapsulated contents. Dipalmitoyl phosphatidyl ethanolamine/palmitic acid (DPPE/PA) liposomal Gd-DTPA-BMA has been investigated for its pH-dependent stability. A marked increase in T1-relaxivity was observed upon lowering the pH, attributed to liposome (B1194612) aggregation and subsequent leakage of Gd-DTPA-BMA. This characteristic is crucial for intracellular delivery, as the acidic environment of endosomes can trigger drug release.
Stealth Liposomes: To prolong circulation time and reduce premature clearance by the reticuloendothelial system, liposomes are often modified with polyethylene (B3416737) glycol (PEG), creating "stealth" formulations. The presence of PEG (PEGylated phospholipids) has been shown to extend circulation time and improve therapeutic outcomes. For instance, SpHL-Gd formulations combine stealth characteristics with pH-sensitivity, aiming for higher therapeutic efficiency. The presence of PEG in SpHL-Gd formulations did not adversely affect their pH-sensitivity or internalization.
Table 2: Characteristics of pH-Sensitive and Stealth Liposomal Formulations
| Formulation Type | Key Components/Features | pH-Sensitivity | Stealth Effect (PEGylation) | Noteworthy Findings |
| pHL-Gd | pH-sensitive lipids | Yes | No | Higher in vitro activity than convL-Gd. |
| SpHL-Gd | pH-sensitive lipids, PEG | Yes | Yes | Most promising due to combined stealth and fusogenic characteristics; PEG did not affect pH-sensitivity or internalization. |
| TSL (Gd-DTPA-BMA) | Phosphatidylcholines, specific lipid ratios (e.g., DPPC/DSPC, DPPC/DPPG) | Thermosensitive (release at Tm) | Can be PEGylated for prolonged circulation | Release of Gd-DTPA-BMA at phase transition temperature (Tm) due to increased membrane permeability. |
In Vitro Experimental Assessment of Liposomal Efficacy and Selectivity
In vitro studies are critical for evaluating the efficacy and selectivity of this compound-loaded liposomes before in vivo applications. These assessments typically involve cytotoxicity studies on various cell lines.
For example, cytotoxic studies on the 4T1 breast cancer cell line demonstrated that liposomes loaded with Gd-DTPA-BMA inhibited cancer cell growth. Specifically, pHL-Gd and SpHL-Gd liposomes exhibited higher activity compared to conventional liposomes (convL-Gd) and free Gd-DTPA-BMA, indicating that the pH-sensitive characteristic played a significant role in improving intracellular delivery.
Another study involving liposomes radiolabeled with 159Gd-DTPA-BMA evaluated their in vitro cytotoxicity against RT2 tumor cells. The results showed a remarkable increase in cytotoxic activity, approximately 1170-fold, in relation to free Gd-DTPA-BMA. Furthermore, thermosensitive liposomes containing Gd-DTPA-BMA demonstrated higher cytotoxicity against breast cancer cell lines while presenting minimal toxicity in a normal cell line, suggesting improved selectivity.
The fate of Gd-DTPA-BMA-loaded liposomes upon endosomal internalization has also been assessed in vitro. Resistant liposomes were found to partially protect Gd-DTPA-BMA from extensive degradation within cells, whereas liposomes designed to release their payload in acidic environments showed a loss of integrity of Gd-DTPA-BMA analogous to that observed with the free complex. This highlights the importance of liposomal design in controlling the intracellular fate and stability of the encapsulated compound.
Exploration of Other Nanocarrier Platforms
Beyond liposomes, other nanocarrier platforms are being explored for the delivery of this compound complexes, aiming to leverage different material properties for enhanced targeting and controlled release.
Conjugation with Layered Double Hydroxides and Graphene Oxide
Layered Double Hydroxides (LDH) and Graphene Oxide (GO) have emerged as promising nanocarriers due to their unique structural and chemical properties. this compound, as a gadolinium-based contrast agent, can be incorporated into such systems. Research has indicated efforts to simultaneously load contrast agents, including Gd complexes, and chemotherapeutic drugs onto GO and LDH nanocarriers for theranostic applications. While specific detailed experimental findings on the direct conjugation and characterization of this compound with LDH and Graphene Oxide are limited in the provided search results, the general principle involves utilizing these nanomaterials as platforms for Gd-based contrast agents to facilitate both imaging and potential therapeutic delivery.
Design and Characterization of Polymeric and Macromolecular Conjugates
Polymeric and macromolecular conjugates represent another significant area of research for this compound delivery. These nanocarriers, typically solid colloidal particles less than 1000 nm in diameter, can improve drug solubility, stability, distribution, and targeting, while also enabling sustained release and reducing drug resistance. Common polymers investigated include polylactic acid (PLA), poly(ε-caprolactone) (PCL), poly(lactide-co-glycolide) (PLGA), and polyethylene glycol (PEG).
This compound is recognized as a common T1 contrast agent often incorporated into polymeric nanocarriers. For instance, polymeric micelles have been designed to contain Gd-diethylenetriaminepentaacetic acid (Gd-DTPA), a closely related chelate, demonstrating enhanced T1 relaxivity and tumor-contrast enhancement. The design of these systems often involves encapsulating hydrophobic contrast agents within micelle cores or conjugating chelating ligands to the polymer backbone. While direct detailed experimental characterization of this compound polymeric conjugates is not extensively provided in the search results, the general approach involves designing polymers that can effectively chelate or encapsulate the Gd complex, followed by characterization of their size, stability, and MRI contrast enhancement properties.
Table 3: Examples of Polymeric Nanocarriers and Associated Gd Complexes
| Nanocarrier Type | Key Components | Associated Gd Complex (Example) | Noteworthy Characteristics |
| Polymeric Micelles | Poly(ethylene glycol)-poly(L-aspartic acid) , PEGylated Dox | Gd-DTPA , Gd-DTPA-BMA (as a T1 agent) | Increased T1 relaxivity, sustained release, enhanced cellular uptake. |
| PLGA Nanoparticles | PLGA, PEGylated lipids , Folate-conjugated and PEGylated PLGA | Paramagnetic DTPA-Gd chelated to shell layer , SPIONs (often with Gd complexes) | High spin-lattice relaxation (r1), sustained drug release, enhanced cellular uptake. |
| Chitosan (B1678972) Nanoparticles | Chitosan, Hyaluronic Acid | Gd-DTPA | Enhanced signal intensity at tumor site, but rapid renal clearance for free chelates. |
Strategies for Targeted Delivery in Preclinical Research Models
Strategies for the targeted delivery of this compound complexes in preclinical research models encompass a variety of nanocarrier systems, including liposomes, nanoparticles, dendrimers, and micelles. These systems are engineered to leverage specific biological phenomena or incorporate targeting ligands to achieve selective accumulation at disease sites, primarily tumors.
Liposomal Delivery Systems
Liposomes have been explored as promising nanocarriers for Gd-DTPA-BMA, offering enhanced delivery and improved efficacy in preclinical cancer models. Thermosensitive liposomes (TSL) loaded with Gd-DTPA-BMA have demonstrated increased cytotoxicity against 4T1 breast cancer cell lines compared to free Gd-DTPA-BMA . Notably, these liposomes exhibited minimal toxicity in normal cell lines (WI-26 VA4), indicating a degree of selectivity . The pH-sensitive characteristics of certain liposomal formulations, such as pHL-Gd and SpHL-Gd liposomes, have been shown to improve intracellular delivery of Gd-DTPA-BMA complexes .
Experimental data from studies on thermosensitive liposomes containing Gd-DTPA-BMA highlight their potential as controlled delivery systems. For instance, SpHL-Gd liposomes, which combine stealth and fusogenic characteristics, achieved an encapsulation percentage of 20.3 ± 0.1% and an entrapment of 25.4 ± 0.1 μmol/mL of Gd-DTPA-BMA .
| Liposome Type | Gd-DTPA-BMA Encapsulation Efficiency | Gd-DTPA-BMA Entrapment (μmol/mL) | Key Findings in Preclinical Models | Reference |
|---|---|---|---|---|
| SpHL-Gd (Thermosensitive, PEGylated) | 20.3 ± 0.1% | 25.4 ± 0.1 | Higher cytotoxicity in 4T1 breast cancer cells than free Gd-DTPA-BMA; minimal toxicity in normal cells. |
Furthermore, liposomal formulations incorporating both Gd-DTPA-BMA and superparamagnetic iron oxide nanoparticles (SPIONs) have been investigated for magnetic resonance imaging (MRI) of breast tumors in mice. In these studies, non-targeted liposomal formulations demonstrated a statistically significant accumulation of SPIONs in the tumor at four hours post-injection, suggesting that passive targeting via the enhanced permeability and retention (EPR) effect can be more efficient for accumulation and retention in tumors compared to active targeting of tumor vasculature receptors .
Nanoparticle-Based Delivery Systems
Various nanoparticle platforms have been developed to deliver this compound complexes for targeted imaging and therapy. Magnetic nanoparticles (MNPs) and paramagnetic chelates, including Gd-DTPA-BMA, are utilized in MRI by affecting the T1 or T2 decay relaxation times of water protons .
Hyaluronic acid-chitosan nanoparticles (GCHN) delivering Gd-DTPA have been successfully prepared for tumor diagnosis. These GCHN exhibited a significant enhancement of signal intensity both in vitro and in vivo, and notably, they demonstrated a prolonged imaging time in a B16 tumor-bearing mice model when compared to Magnevist (Gd-DTPA) . The strategy involved synthesizing Gd-labeled chitosan conjugates (CS-DTPA-Gd) via carbodiimide (B86325) reaction, followed by the preparation of GCHN through an ionic gelation method with CS-DTPA-Gd and hyaluronic acid .
Dendrimer-Based Delivery Systems
Dendrimers, with their highly branched and tunable structures, serve as versatile carriers for Gd-DTPA complexes in molecular imaging. Studies have shown that dendrimer-based contrast agents can be modified to achieve organ-specific or cell-specific targeting . For instance, the direct conjugation of avidin (B1170675) to poly(amidoamine) (PAMAM) dendrimers, specifically PAMAM-EDA-G6-(1B4M-Gd)254, resulted in a 366-fold higher uptake in SHIN3 tumor cells compared to free Gd-DTPA, and a 108-fold increase when compared to an untargeted control dendrimer, one day post-injection . This targeted conjugate also significantly improved the tumor-to-normal tissue ratio, increasing from 17:1 to 638:1 at 24 hours post-injection .
Preclinical studies have also compared metal-free radical dendrimers, such as the G3 radical dendrimer, with Gd-DTPA for glioblastoma diagnosis in vivo. The relative contrast enhancement (RCE) measured for the G3 radical dendrimer at a dose of 0.025 mmol/kg was found to be similar to, albeit slightly lower than, the RCE obtained with Gd-DTPA at a standard dose of 0.1 mmol/kg, and higher than Gd-DTPA at 0.04 mmol/kg .
Micellar Delivery Systems
Polymeric micelles represent another class of nanocarriers for this compound complexes, designed for both drug delivery and MRI contrast enhancement. These self-assembling nanoconstructs can solubilize hydrophobic drugs and accumulate in pathological areas with compromised vasculature, such as tumors, via the EPR effect .
Mixed polymeric micelles co-assembled from PCL-b-P(OEGMA-FA) and PCL-b-P(OEGMA-Gd) have been developed, possessing hydrophobic cores for drug loading and hydrophilic coronas functionalized with folate (FA) and Gd complexes for targeted delivery and MR imaging contrast enhancement . In vitro MR imaging experiments with these mixed micelles demonstrated a dramatically increased T1 relaxivity of 26.29 s⁻¹mM⁻¹ compared to a small molecule counterpart, alkynyl-DOTA-Gd (3.12 s⁻¹mM⁻¹) . In vivo MR imaging in rabbits further revealed considerably enhanced signal intensity, prominent positive contrast enhancement, improved accumulation and retention, and extended blood circulation duration for FA-labeled mixed micellar nanoparticles within the rabbit liver, in comparison to FA-free mixed micelles and the small molecule alkynyl-DOTA-Gd complex .
| Nanocarrier Type | Targeting Strategy | Preclinical Model | Key Findings | Reference |
|---|---|---|---|---|
| CLT1-(Gd-DTPA) Peptide Conjugate | Active (CLT1 peptide targeting fibrin-fibronectin complexes) | Mice bearing HT-29 human colon carcinoma xenografts | Significantly higher CNR in tumor periphery (from 10 min post-injection) and inner tumor (from 30 min post-injection) compared to Gd(this compound); specific binding and prolonged tumor enhancement for at least 60 minutes. | |
| PAMAM-EDA-G6-(1B4M-Gd)254 Dendrimer | Active (Avidin conjugation) | SHIN3 tumor cells | 366-fold higher uptake than Gd-DTPA; tumor-to-normal tissue ratio increased from 17:1 to 638:1 at 24h. | |
| FA-labeled Mixed Polymeric Micelles (Gd complexes) | Active (Folate targeting) | Rabbit liver (in vivo MR imaging) | Dramatically increased T1 relaxivity (26.29 s⁻¹mM⁻¹) compared to small molecule alkynyl-DOTA-Gd (3.12 s⁻¹mM⁻¹); enhanced signal intensity, accumulation, retention, and extended blood circulation. | |
| Hyaluronic Acid-Chitosan Nanoparticles (GCHN) with Gd-DTPA | Passive (EPR effect) and potential HA receptor interaction | B16 tumor-bearing mice | Significant enhancement of signal intensity; prolonged imaging time compared to Magnevist. |
Tumor microenvironment-responsive micelles, which can release their cargo in response to stimuli like acidic pH or redox potential, are also being developed for precision cancer therapy . For instance, micelles designed to co-deliver calcipotriol (B1668217) (Cal) and paclitaxel (B517696) (PTX) showed prolonged apparent biological half-life for Cal and extended tumor accumulation for both drugs in an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDAC) .
Environmental Research Perspectives on Dtpa Bma and Its Metal Complexes
Reaction Kinetics with Environmental Oxidative Species
Advanced oxidation processes (AOPs), such as those involving ozone, are increasingly considered for the treatment of wastewater to eliminate persistent organic pollutants . The efficiency of these treatment methods in degrading compounds like Gd-DTPA-BMA is directly linked to the kinetic rates at which these compounds react with various oxidative species present in the aqueous environment.
Studies on Interactions with Ozone and Hydroxyl Radicals in Aqueous Systems
Studies have investigated the reaction kinetics of Gd-DTPA-BMA and other gadolinium chelates with significant environmental oxidants like ozone and hydroxyl radicals in aqueous systems.
Interactions with Ozone (O₃) The direct reaction of Gd-DTPA-BMA with molecular ozone in aqueous solutions has been characterized by its second-order rate constant. Research indicates a rate constant of 46 ± 2.5 M⁻¹ s⁻¹ for Gd-DTPA-BMA . Compared to other substances, these low rate constants suggest that a direct reaction of Gd-DTPA-BMA with ozone in wastewater treatment is generally negligible .
Interactions with Hydroxyl Radicals (•OH) While direct ozonation may not be a primary degradation pathway, the application of ozone in wastewater often leads to the substantial formation of highly reactive hydroxyl radicals (•OH) . Hydroxyl radicals are potent oxidants capable of reacting rapidly with a wide range of organic compounds. For Gd-DTPA-BMA, the second-order rate constant for its reaction with hydroxyl radicals, determined through pulse radiolysis experiments, is significantly higher at 1.9 ± 0.7 × 10⁹ M⁻¹ s⁻¹ . This high reactivity indicates that the degradation of Gd-DTPA-BMA in wastewater via hydroxyl radicals is a feasible and more significant pathway compared to direct ozonation .
The following table summarizes the kinetic rate constants for Gd-DTPA-BMA and other relevant gadolinium chelates with ozone and hydroxyl radicals:
| Compound (Trade Name) | Oxidative Species | Second-Order Rate Constant (M⁻¹ s⁻¹) | Reference |
| Gd-DTPA-BMA (Omniscan) | Ozone (O₃) | 46 ± 2.5 | |
| Gd-DTPA-BMA (Omniscan) | Hydroxyl Radical (•OH) | 1.9 ± 0.7 × 10⁹ | |
| Gd-DTPA (Magnevist) | Ozone (O₃) | 4.8 ± 0.88 | |
| Gd-DTPA (Magnevist) | Hydroxyl Radical (•OH) | 2.6 ± 0.2 × 10⁹ | |
| Gd-BT-DO3A (Gadovist) | Ozone (O₃) | 24 ± 1.5 | |
| Gd-BT-DO3A (Gadovist) | Hydroxyl Radical (•OH) | 4.3 ± 0.2 × 10⁹ |
Degradation Pathways and Byproduct Characterization in Model Environmental Systems
Conventional wastewater treatment processes are generally not effective in substantially removing GBCAs, meaning these compounds often remain intact through typical treatment stages . However, the implementation of advanced oxidative treatments aims to degrade these persistent chelates. A critical aspect of such degradation is the potential for the liberation of free Gd(III) ions, which are known to be toxic, unlike their chelated forms . Research indicates that advanced wastewater treatment processes may inadvertently transform chelated GBCAs into free ionic metal through degradation .
While specific detailed characterization of environmental degradation byproducts of DTPA-BMA in model systems is an ongoing area of research, studies have noted the formation of "transformation products" or "degradation products" following oxidative reactions . For instance, in the context of in vivo studies or cellular environments, the degradation of Gd-DTPA-BMA and the identification of its degradation products have been observed, suggesting potential pathways that could be relevant to environmental systems under certain conditions. The fate of GBCAs in wastewater treatment is actively investigated, with analytical methods developed to determine total gadolinium concentration and speciation in environmental samples . Further research is needed to fully elucidate the precise degradation pathways and to comprehensively characterize the specific byproducts formed from this compound and its metal complexes in diverse environmental model systems.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for DTPA-BMA and its gadolinium complexes, and how can their purity be validated?
- Methodology : this compound is synthesized by reacting DTPA derivatives with methylamine under controlled pH (5.5) and temperature (95°C for 60 minutes). For gadolinium complexes (e.g., [¹⁵³Gd]Gd-DTPA-BMA), stoichiometric amounts of Gd(OAc)₃ are added to this compound in sodium acetate buffer. Purity is validated via thin-layer chromatography (TLC), yielding >95% purity, and quantified using radiometric or spectrophotometric assays .
Q. How does the molecular structure of this compound influence its chelation properties with Gd(III) ions?
- Methodology : The pentadentate structure of this compound, with three carboxylate groups and two methylamide arms, creates an eight-coordinate binding site for Gd(III). The single coordinated water molecule (Fig. 5a in ) enhances relaxivity. Stability constants (log K ~18.4) are determined via potentiometric titrations, while coordination geometry is validated using extended X-ray absorption fine structure (EXAFS) and NMR spectroscopy .
Advanced Research Questions
Q. How can NMR spectroscopy with Gd(this compound) be optimized to study solvent accessibility in intrinsically disordered proteins (IDPs)?
- Methodology : Paramagnetic relaxation enhancement (PRE) using Gd(this compound) at concentrations of 0.1–0.4 mM quantifies solvent accessibility. Longitudinal relaxation rates (¹H-R₁) are measured via saturation-recovery experiments with interscan delays of 50 ms. Data are fitted to , where sPRE reflects solvent exposure. Software packages like NMRPipe and Ccp-Nmr Analysis are used for residue-specific analysis (Fig. 2 in ) .
Q. What methodologies are employed to assess the thermodynamic stability and kinetic inertness of Gd-DTPA-BMA complexes under physiological conditions?
- Methodology : Stability is evaluated via transmetallation assays using Zn(II) or Ca(II) ions in phosphate-buffered saline (pH 7.4). Kinetic inertness is measured by monitoring Gd(III) release over time using inductively coupled plasma mass spectrometry (ICP-MS). For clinical relevance, dissociation rates are modeled via two-compartment pharmacokinetic simulations, accounting for renal clearance (t₁/₂ ~30–40 hours in renal impairment) .
Q. How do conflicting data on Gd(this compound)'s relaxivity in different protein systems arise, and how can they be reconciled?
- Methodology : Discrepancies in solvent PRE values (e.g., FOXO4TAD vs. ubiquitin) arise from differences in protein surface hydrophobicity and secondary structure. Ensemble approaches combining NMR sPRE data with molecular dynamics simulations resolve these conflicts by modeling transient interactions between Gd(this compound) and protein surfaces (Fig. 1 in ) .
Q. What pharmacokinetic models predict Gd(III) release from this compound in patients with renal impairment?
- Methodology : A two-compartment open model simulates Gd(III) release based on dissociation rate constants (k_d) and renal excretion rates. In patients with severe renal impairment, the model predicts 12.5% Gd(III) deposition within five days, validated via urinary excretion studies and gadolinium retention assays in transgenic mouse models (Fig. 11 in ) .
Q. How can hybrid materials incorporating this compound enhance MRI contrast agents' efficacy?
- Methodology : Hybrid compounds like δ-FeOOH(100)·[Gd(this compound)(H₂O)] are synthesized by immobilizing Gd-DTPA-BMA on iron oxyhydroxide nanoparticles. These hybrids exhibit dual T₁/T₂ contrast enhancement, validated via relaxivity measurements (r₁ = 12.3 mM⁻¹s⁻¹ at 1.5 T) and in vivo imaging in rodent models (Fig. 4 in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
